![molecular formula C16H15NO2S B2916343 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)furan-2-carboxamide CAS No. 2034617-26-8](/img/structure/B2916343.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)furan-2-carboxamide, commonly known as BTCP, is a chemical compound that has been extensively studied for its potential use in scientific research. BTCP is a derivative of benzothiophene, a heterocyclic aromatic compound that has been shown to have a range of biological activities. In
科学的研究の応用
Synthesis and Reactivity
Research has demonstrated the synthesis and reactivity of furan and thiophene derivatives, which play a crucial role in developing new compounds with potential applications in material science and pharmaceuticals. For instance, Aleksandrov et al. (2017) and El’chaninov et al. (2017) explored the synthesis and electrophilic substitution reactions of furan-2-yl derivatives, yielding compounds with potential as intermediates in organic synthesis (Aleksandrov & El’chaninov, 2017) (El’chaninov & Aleksandrov, 2017).
Antimicrobial Activity
The design and synthesis of furan/thiophene-1,3-benzothiazin-4-one hybrids have shown antimicrobial activity, indicating their potential in developing new antimicrobial agents. Popiołek et al. (2016) conducted an in vitro evaluation of these compounds, revealing effectiveness against Gram-positive and Gram-negative bacteria, and yeasts, particularly Staphylococcus spp. and Bacillus spp. (Popiołek, Biernasiuk, & Malm, 2016).
Material Science Applications
In the realm of material science, Baldwin et al. (2008) reported on the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones, presenting potential applications in electronics due to their electroactive properties (Baldwin, Chafin, Deschamps, Hawkins, Wright, Witker, & Prokopuk, 2008).
Corrosion Inhibition
Yadav, Sarkar, and Purkait (2015) explored amino acid compounds as eco-friendly corrosion inhibitors, demonstrating the potential of furan derivatives in protecting metals against corrosion in acidic environments. This research highlights the importance of such compounds in industrial applications (Yadav, Sarkar, & Purkait, 2015).
作用機序
Target of Action
The primary target of N-[1-(1-benzothiophen-3-yl)propan-2-yl]furan-2-carboxamide is the 5-HT1A serotonin receptor . This receptor is a subtype of the serotonin receptor, which is a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .
Mode of Action
The compound interacts with its target, the 5-HT1A receptor, by binding to it. The binding affinity of the compound towards the 5-HT1A receptor is influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
The compound’s interaction with the 5-HT1A receptor affects the serotonin system, which plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Result of Action
The result of the compound’s action is a change in the activity of the 5-HT1A receptor, which can influence various physiological functions and potentially alleviate symptoms of certain psychiatric disorders .
特性
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-11(17-16(18)14-6-4-8-19-14)9-12-10-20-15-7-3-2-5-13(12)15/h2-8,10-11H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLUYMHEQZTDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

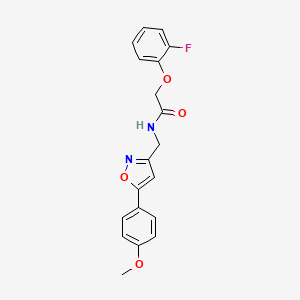
![5-chloro-2-methoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2916265.png)
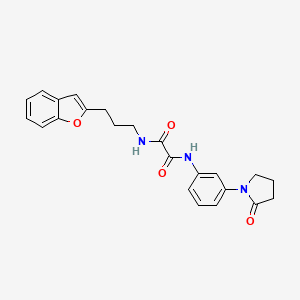
![Thiazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B2916267.png)
![1-[(4As,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-1-yl]-2-chloroethanone](/img/structure/B2916268.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2916269.png)
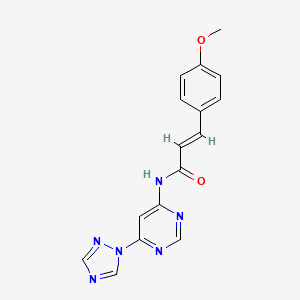

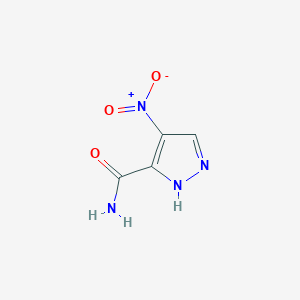
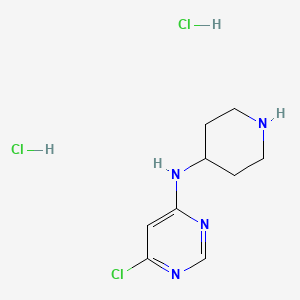
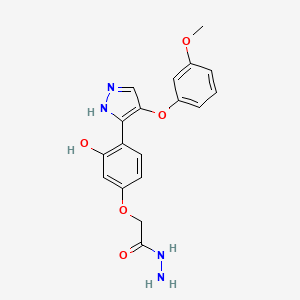

![3-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2916280.png)
![6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2916282.png)